Sdh-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

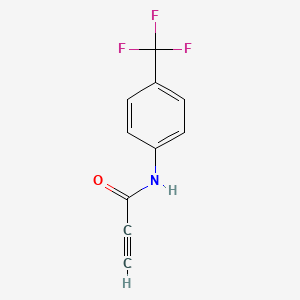

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]prop-2-ynamide |

InChI |

InChI=1S/C10H6F3NO/c1-2-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h1,3-6H,(H,14,15) |

InChI Key |

CXLSLWORVFXLKL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)NC1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Sdh-IN-2 mechanism of action on succinate dehydrogenase

An in-depth analysis of scientific literature reveals no specific public information for a succinate dehydrogenase inhibitor designated "Sdh-IN-2". This nomenclature may refer to a compound within a private research program or a novel agent not yet described in published literature.

In lieu of available data on "this compound," this technical guide will focus on two well-characterized inhibitors of succinate dehydrogenase (SDH), Atpenin A5 and Malonate. These compounds represent two distinct and major classes of SDH inhibitors, targeting the ubiquinone-binding site and the succinate-binding site, respectively. This guide will provide a detailed overview of their mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase, also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to ubiquinone (Coenzyme Q) in the ETC, which is reduced to ubiquinol.[1][2] This process is vital for cellular energy production in the form of ATP. Due to its central role in metabolism, the inhibition of SDH has significant physiological consequences and is a key area of investigation for various therapeutic applications, including in oncology and cardiology.[3][4]

Atpenin A5: A Potent Ubiquinone-Binding Site Inhibitor

Atpenin A5 is a potent and highly specific inhibitor of the ubiquinone-binding site of SDH.[5] Its high affinity and specificity make it an invaluable tool for studying the function of mitochondrial complex II.

Mechanism of Action of Atpenin A5

Atpenin A5 acts as a non-competitive inhibitor with respect to succinate and exhibits a mixed inhibition pattern with respect to the ubiquinone analogue, UQ₂.[6] It binds to the Q-site of complex II, which is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[7] This binding event physically blocks the access of ubiquinone to its reduction site, thereby halting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[1][6] This inhibition of the electron flow effectively uncouples the TCA cycle from the ETC at the level of complex II.

Quantitative Data for Atpenin A5

The inhibitory potency of Atpenin A5 has been quantified in numerous studies. The following table summarizes key inhibitory constants.

| Parameter | Value | Species/System | Reference(s) |

| IC₅₀ (SQR activity) | 3.6 - 10 nM | Bovine heart mitochondria | [3] |

| IC₅₀ (SQR activity) | 3.7 nM | Mammalian mitochondria | [4][8] |

| IC₅₀ (SQR activity) | 12 nM | Nematode mitochondria | [4][8] |

| IC₅₀ (SDH activity) | 5.5 nM | Bovine heart mitochondria | [6] |

| Kᵢ | Low nanomolar range | Bovine heart mitochondria | [6] |

SQR: Succinate-ubiquinone reductase activity; SDH: Succinate dehydrogenase activity (using artificial electron acceptors).

Experimental Protocol: Atpenin A5 Inhibition of SDH Activity

A common method to determine the inhibitory effect of Atpenin A5 on SDH activity is through a spectrophotometric assay measuring the reduction of an artificial electron acceptor.

Objective: To determine the IC₅₀ of Atpenin A5 for succinate dehydrogenase activity in isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from bovine heart)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Potassium succinate (10 mM)

-

Potassium cyanide (1 mM) (to inhibit complex IV)

-

2,6-dichlorophenolindophenol (DCIP) (74 µM)

-

Ubiquinone analogue (e.g., UQ₂) (90 µM)

-

Atpenin A5 stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, potassium succinate, potassium cyanide, DCIP, and UQ₂.

-

Aliquot the reaction mixture into cuvettes.

-

Add varying concentrations of Atpenin A5 (or DMSO as a vehicle control) to the cuvettes and incubate for a specified time (e.g., 5 minutes) at 25°C.

-

Initiate the reaction by adding a small amount of isolated mitochondria (e.g., 30 µg of protein).

-

Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.[6]

-

Calculate the initial rate of the reaction for each Atpenin A5 concentration.

-

Plot the percentage of inhibition against the logarithm of the Atpenin A5 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways Modulated by Atpenin A5

Inhibition of SDH by Atpenin A5 can lead to the accumulation of succinate, a key signaling molecule.[9] Elevated succinate levels can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] This can trigger a pseudohypoxic response, promoting angiogenesis and cell survival pathways.[9] Additionally, Atpenin A5 has been shown to activate mitochondrial ATP-sensitive potassium (mKATP) channels, a mechanism implicated in cardioprotection against ischemia-reperfusion injury.[10][11]

Figure 1: Signaling pathway of Atpenin A5.

Malonate: A Classic Competitive Inhibitor

Malonate is a dicarboxylic acid that serves as a classic example of a competitive inhibitor of succinate dehydrogenase.[12][13] Its structural similarity to the natural substrate, succinate, allows it to bind to the active site of the enzyme.

Mechanism of Action of Malonate

Malonate competes with succinate for binding to the dicarboxylate-binding site on the SDHA subunit of the SDH complex.[12][14] While malonate can occupy the active site, it lacks the -CH₂CH₂- group necessary for the dehydrogenation reaction to proceed.[12] Consequently, the enzyme is temporarily inactivated when bound to malonate, reducing the overall rate of succinate oxidation. This inhibition is reversible, and increasing the concentration of succinate can overcome the inhibitory effect of malonate by outcompeting it for binding to the active site.[13]

Quantitative Data for Malonate

The inhibitory effect of malonate is typically characterized by its inhibition constant (Kᵢ).

| Parameter | Value | Species/System | Reference(s) |

| IC₅₀ | 40 µM | Not specified | [3] |

| EC₅₀ (decrease in LVdevP) | 8.05 ± 2.11 mmol/L | Isolated mice hearts | [15][16] |

| Kᵢ | Varies with redox state of the enzyme | Membrane-bound SDH | [17] |

LVdevP: Left ventricular developed pressure.

Experimental Protocol: Malonate Inhibition of SDH Activity

A straightforward laboratory protocol can be used to demonstrate the competitive inhibition of SDH by malonate.

Objective: To demonstrate the competitive inhibition of succinate dehydrogenase by malonate.

Materials:

-

Pig heart homogenate (as a source of SDH)

-

Phosphate buffer (0.1 mol/L)

-

Sodium succinate solution (e.g., 15 g/L)

-

Sodium malonate solution (e.g., 10 g/L)

-

Methylene blue solution (0.2 g/L) (as an artificial electron acceptor)

-

Liquid paraffin

-

Test tubes

Procedure:

-

Prepare a pig heart homogenate in phosphate buffer.

-

Set up a series of test tubes with varying concentrations of sodium succinate and sodium malonate. A typical setup would include:

-

Tube 1: SDH + Succinate (Positive control)

-

Tube 2: SDH + Succinate + Malonate

-

Tube 3: SDH + Malonate (Negative control for reaction with succinate)

-

Tube 4: SDH + High Succinate + Malonate (To demonstrate overcoming inhibition)

-

-

Add methylene blue to each tube.

-

Layer liquid paraffin on top of the mixture in each tube to create anaerobic conditions.

-

Incubate the tubes at room temperature and observe the rate of decolorization of methylene blue (from blue to colorless as it is reduced).

-

The rate of fading is indicative of SDH activity. Compare the rates across the different conditions to observe the inhibitory effect of malonate and its reversal by a higher concentration of succinate.[18]

Signaling Pathways Modulated by Malonate

Similar to other SDH inhibitors, malonate can lead to an increase in cellular succinate levels. This can, in turn, stabilize HIF-1α and trigger downstream signaling cascades.[9] Furthermore, malonate-induced inhibition of SDH can lead to the production of reactive oxygen species (ROS), which can overwhelm cellular antioxidant capacities and induce mitochondrial permeability transition, ultimately leading to apoptosis.[19][20][21] Recent studies have also shown that malonate can induce p53-dependent autophagy, which can confer chemoresistance in some cancer cells.[22]

Figure 2: Malonate experimental workflow and signaling.

Conclusion

Atpenin A5 and malonate represent two distinct classes of succinate dehydrogenase inhibitors with well-defined mechanisms of action. Atpenin A5 provides a model for potent and specific inhibition of the ubiquinone-binding site, while malonate is a classic example of competitive inhibition at the substrate-binding site. Understanding the molecular interactions, kinetic parameters, and downstream signaling effects of these inhibitors is crucial for researchers in the fields of mitochondrial biology, drug discovery, and toxicology. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for the scientific community to further investigate the multifaceted roles of succinate dehydrogenase in health and disease.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Atpenin A5 - Biochemicals - CAT N°: 11898 [bertin-bioreagent.com]

- 9. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Malonic acid - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of the membrane-bound succinate dehydrogenase with substrate and competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. studylib.net [studylib.net]

- 19. researchgate.net [researchgate.net]

- 20. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Malonate differentially affects cell survival and confers chemoresistance in cancer cells via the induction of p53-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Succinate Dehydrogenase in Fungi

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II or succinate:ubiquinone oxidoreductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane of fungi.[1][2] It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2][3][4] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][5][6][7] Simultaneously, in the ETC, it transfers electrons from this reaction to the ubiquinone pool, contributing to the generation of ATP through oxidative phosphorylation.[6][8][9][10] This dual functionality makes SDH indispensable for fungal energy production, growth, and development.[11][12][13] Consequently, SDH is a major target for a significant class of agricultural fungicides known as SDH inhibitors (SDHIs).[1][2][11][14] Understanding the intricate function, structure, and regulation of fungal SDH is paramount for developing novel antifungal strategies and managing the emergence of fungicide resistance.

Core Functions and Structure of Fungal SDH

Dual Role in Fungal Metabolism

The primary function of SDH is to link two central metabolic pathways:

-

Tricarboxylic Acid (TCA) Cycle: Within the mitochondrial matrix, SDH catalyzes the stereospecific oxidation of succinate to fumarate.[1][5][6][7] This is a key step in the cyclic pathway that completely oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins.[5]

-

Electron Transport Chain (ETC): As Complex II of the ETC, SDH funnels the electrons derived from succinate oxidation directly into the electron transport system.[6][9] Unlike other complexes in the ETC, this electron transfer is not directly coupled to proton pumping across the inner mitochondrial membrane.[3] The electrons are passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol (Coenzyme QH2).[1][8][10] Ubiquinol then transfers these electrons to Complex III, continuing the process of oxidative phosphorylation which ultimately generates the bulk of the cell's ATP.[10][12]

The inhibition of SDH disrupts both of these vital pathways, leading to a halt in cellular respiration, a severe depletion of energy, and ultimately, fungal cell death.[10][11][12]

dot

Caption: Dual role of SDH in the TCA cycle and electron transport chain.

Structure of the Fungal SDH Complex

The fungal SDH complex is a heterotetramer composed of four distinct subunits, each encoded by a nuclear gene (SdhA, SdhB, SdhC, and SdhD).[8][9][11]

-

SdhA (Flavoprotein subunit): The largest subunit, containing a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[7][8][15] The active site for succinate oxidation is located on SdhA.[7][15][16]

-

SdhB (Iron-Sulfur subunit): Contains three iron-sulfur clusters (2Fe-2S, 4Fe-4S, and 3Fe-4S) that form an electron transfer pathway, shuttling electrons from the FADH2 on SdhA to the ubiquinone binding site.[8][15][16]

-

SdhC and SdhD (Membrane Anchor subunits): These are hydrophobic, transmembrane proteins that anchor the complex to the inner mitochondrial membrane.[8][15][16] Together, they form the binding pocket for ubiquinone and contain a heme b group which is thought to prevent the formation of reactive oxygen species (ROS).[15][16]

The catalytic subunits, SdhA and SdhB, form a hydrophilic domain that extends into the mitochondrial matrix.[8][16] The SdhC and SdhD subunits constitute the hydrophobic membrane-spanning domain.[8][16] The ubiquinone-binding site (also known as the Qp site) is a crucial pocket formed at the interface of SdhB, SdhC, and SdhD.[15][17][18] This site is the primary target for SDHI fungicides.[17][18]

Role of SDH in Fungal Pathogenicity and as a Drug Target

Contribution to Virulence

The integrity of the SDH complex is directly linked to fungal virulence. Studies have shown that the disruption of SDH subunits, such as SdhC, significantly attenuates the pathogenicity of fungi like the insect pathogen Beauveria bassiana.[9][13] This impairment is due to several factors:

-

Reduced Energy Production: Inactivation of SDH leads to decreased ATP synthesis, hindering the energy-intensive processes required for host invasion and colonization.[9][13]

-

Impaired Growth and Development: Mutants with deficient SDH activity exhibit significantly reduced vegetative growth and abnormal differentiation.[9][13]

-

Increased Oxidative Stress: A dysfunctional SDH complex can lead to an accumulation of intracellular reactive oxygen species (ROS), impairing the fungus's ability to cope with host defense mechanisms that often involve oxidative bursts.[9][13][18]

In plant pathogenic fungi, SDH function is critical for processes like spore germination, mycelial growth on the plant surface, and the development of infection structures.[18][19]

SDH as a Premier Target for Fungicides

The essential and conserved nature of SDH makes it an ideal target for antifungal drug development.[1][2][11][14] Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that specifically target this enzyme complex.[1][2][11]

Mechanism of Action: SDHIs act by binding to the ubiquinone-binding (Qp) site of the SDH complex, physically blocking the reduction of ubiquinone to ubiquinol.[17][18][20] This competitive inhibition halts the entire electron flow from succinate, effectively shutting down Complex II.[12][21] The consequence is a rapid cessation of mitochondrial respiration and ATP production, leading to the inhibition of fungal growth and, ultimately, cell death.[10][11][12] The primary fungicidal activity of SDHIs is the inhibition of spore germination.[19]

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sciencequery.com [sciencequery.com]

- 7. proteopedia.org [proteopedia.org]

- 8. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. extension.psu.edu [extension.psu.edu]

- 13. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Research in Plant Disease [online-rpd.org]

- 18. Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 20. resistance.nzpps.org [resistance.nzpps.org]

- 21. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

An In-depth Technical Guide to the Ubiquinone-Binding Site of the Succinate Dehydrogenase (SDH) Complex: A Focus on Inhibitor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Succinate Dehydrogenase (SDH) complex, also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via the reduction of ubiquinone (coenzyme Q) to ubiquinol. Due to its central role in cellular metabolism, the SDH complex is a significant target for the development of fungicides and potential therapeutics. This guide provides a detailed examination of the ubiquinone-binding (Q-site) of the SDH complex, the primary target for a major class of inhibitors. While the specific inhibitor "Sdh-IN-2" is not documented in publicly available literature, this guide will utilize data from well-characterized Q-site inhibitors, such as carboxin and thenoyltrifluoroacetone (TTFA), to provide a representative and technically detailed overview of inhibitor binding.

The SDH Complex: Structure and Function

The SDH complex is a heterotetrameric protein embedded in the inner mitochondrial membrane, composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1]

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.

-

SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FADH2.

-

SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding pocket for ubiquinone and contain a heme b group.[2]

The overall function of the SDH complex is to couple the oxidation of succinate to the reduction of ubiquinone, thus feeding electrons into the electron transport chain.

The Ubiquinone-Binding Site (Q-site)

The primary site for inhibitor binding is the ubiquinone-binding pocket, often referred to as the Qp (proximal) site. This site is a hydrophobic cavity located at the interface of the SDHB, SDHC, and SDHD subunits.[2][3] Structural and mutagenesis studies have identified several key amino acid residues that are critical for the binding of both the natural substrate, ubiquinone, and various inhibitors.

Key residues involved in the formation of the Q-site and interaction with inhibitors include:

The interaction of inhibitors with these residues effectively blocks the binding of ubiquinone, thereby inhibiting the transfer of electrons and disrupting the respiratory chain.

Quantitative Data on Inhibitor Binding

The potency of SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values provide a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes representative IC50 values for well-characterized Q-site inhibitors.

| Inhibitor | Target Organism/System | IC50 Value | Reference |

| Atpenin A5 | Bovine heart mitochondria | 3.6 nM | [7] |

| Malonate | Rat mitochondria | 96 µM | [7] |

| Carboxin | Ustilago maydis mitochondria | ~0.4 µM | |

| Thenoyltrifluoroacetone (TTFA) | Bovine heart mitochondria | ~20 µM |

Experimental Protocols

The characterization of the inhibitor binding site on the SDH complex involves a combination of biochemical assays, site-directed mutagenesis, and structural biology techniques.

SDH Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of the SDH complex by monitoring the reduction of an artificial electron acceptor.

Principle: The activity of SDH is determined by measuring the rate of reduction of 2,6-dichlorophenolindophenol (DCPIP) or nitroblue tetrazolium (NBT), which act as artificial electron acceptors.[8][9] The change in absorbance is monitored over time.

Materials:

-

Isolated mitochondria or purified SDH complex

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Succinate (substrate)

-

DCPIP or NBT (electron acceptor)

-

Inhibitor of interest (e.g., Carboxin, TTFA)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the electron acceptor.

-

Add the isolated mitochondria or purified SDH complex to the reaction mixture.

-

To determine the effect of an inhibitor, pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding succinate.

-

Monitor the decrease in absorbance of DCPIP at 600 nm or the increase in absorbance of formazan (from NBT reduction) at a suitable wavelength.

-

The rate of the reaction is calculated from the linear portion of the absorbance change over time.

-

IC50 values can be determined by measuring the enzyme activity at various inhibitor concentrations and fitting the data to a dose-response curve.[7]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in inhibitor binding.

Principle: By systematically replacing specific amino acids within the putative binding site with other residues (e.g., alanine), the impact on inhibitor sensitivity can be assessed. A significant change in the IC50 value for an inhibitor upon mutation of a specific residue suggests that this residue is important for inhibitor binding.[5][6]

Procedure:

-

Identify candidate residues in the Q-site based on structural models or sequence alignments.

-

Use a site-directed mutagenesis kit to introduce the desired mutation into the gene encoding the SDH subunit (e.g., SDHC or SDHD).

-

Express the mutant protein in a suitable host system (e.g., mammalian cells or yeast).

-

Isolate mitochondria or the SDH complex from the host expressing the mutant protein.

-

Perform SDH activity assays in the presence and absence of the inhibitor to determine the IC50 value for the mutant enzyme.

-

Compare the IC50 value of the mutant to that of the wild-type enzyme to assess the importance of the mutated residue.

X-ray Crystallography

This technique provides high-resolution structural information of the SDH complex with a bound inhibitor.

Principle: By crystallizing the SDH complex in the presence of an inhibitor and then diffracting X-rays through the crystal, a three-dimensional electron density map can be generated. This map allows for the precise determination of the inhibitor's binding pose and its interactions with the surrounding amino acid residues.[3]

Procedure:

-

Purify the SDH complex to a high degree of homogeneity.

-

Co-crystallize the SDH complex with the inhibitor of interest. This involves screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration).

-

Collect X-ray diffraction data from the resulting crystals using a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model of the SDH-inhibitor complex to fit the electron density map.

-

Analyze the final structure to identify the specific molecular interactions between the inhibitor and the protein.

Visualizations

Signaling Pathway: Electron Flow and Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The carboxin-binding site on Paracoccus denitrificans succinate:quinone reductase identified by mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.technion.ac.il [cris.technion.ac.il]

- 7. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Succinate Dehydrogenase in the Citric Acid Cycle and Beyond: A Technical Guide

Introduction

Succinate dehydrogenase (SDH), also known as succinate-coenzyme Q reductase (SQR) or respiratory Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of many bacteria.[1][2] It holds a unique position in cellular metabolism as the only enzyme that participates in both the citric acid cycle (TCA cycle) and the electron transport chain (ETC).[1][3][4] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[5][6] Simultaneously, in the ETC, it transfers the electrons derived from this oxidation to the ubiquinone pool, contributing to the generation of ATP via oxidative phosphorylation.[6][7] This dual functionality places SDH at a crucial metabolic nexus, making its proper function vital for cellular energy production and homeostasis. Dysregulation or mutation of this complex is implicated in a range of severe pathologies, from neurodegenerative disorders to various forms of cancer, establishing SDH as a tumor suppressor.[8][9][10]

I. Structure of the Succinate Dehydrogenase Complex

The mammalian SDH complex is a heterotetramer composed of four nuclear-encoded subunits: SDHA, SDHB, SDHC, and SDHD.[5][11] These subunits must be transcribed, translated in the cytoplasm, and then imported into the mitochondria for assembly.[11] The complex can be broadly divided into a hydrophilic catalytic head and a hydrophobic membrane-anchoring tail.[5][12]

-

Hydrophilic Domain (Catalytic Head): This portion extends into the mitochondrial matrix and is responsible for the enzymatic activity.[5] It consists of:

-

SDHA (Flavoprotein): The largest subunit, it contains a covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.[1][13]

-

SDHB (Iron-Sulfur Protein): This subunit contains three distinct iron-sulfur clusters: [2Fe-2S], [4Fe-4S], and [3Fe-4S].[1] These clusters form an electron transfer pathway, shuttling electrons from the FADH2 on SDHA to the membrane-bound subunits.[7]

-

-

Hydrophobic Domain (Membrane Anchor): This part is embedded within the inner mitochondrial membrane.[5] It consists of:

Assembly of this complex is a sophisticated process requiring accessory proteins, known as SDH assembly factors (e.g., SDHAF1, SDHAF2), which are crucial for cofactor insertion and maturation of the subunits.[3][13]

Data Presentation: Subunit Composition

Table 1: Subunit Composition of Human Succinate Dehydrogenase

| Subunit | Gene | Chromosomal Locus | Mass (kDa) | Prosthetic Group(s) | Primary Function |

|---|---|---|---|---|---|

| SDHA | SDHA | 5p15 | ~70 | Covalently bound FAD | Binds and oxidizes succinate.[1][13] |

| SDHB | SDHB | 1p36 | ~30 | [2Fe-2S], [4Fe-4S], [3Fe-4S] | Electron transfer via Fe-S clusters.[1][7] |

| SDHC | SDHC | 1q23 | ~15 | Heme b | Anchors complex; part of ubiquinone binding site.[1][14] |

| SDHD | SDHD | 11q23 | ~12 | None | Anchors complex; part of ubiquinone binding site.[1][3] |

II. Catalytic Mechanism and Electron Transfer

The core function of SDH is to couple the oxidation of succinate to the reduction of ubiquinone.[1] This process involves several sequential steps:

-

Succinate Oxidation: Succinate binds to the active site on the SDHA subunit.[1] SDHA catalyzes the oxidation of succinate to fumarate by removing two hydrogen atoms.

-

FAD Reduction: The two electrons and two protons from succinate are transferred to the FAD cofactor, reducing it to FADH2.[7]

-

Electron Tunneling: The electrons are then transferred one at a time from FADH2 along the chain of iron-sulfur clusters within the SDHB subunit.[1] This relay system acts as a conduit, moving the electrons towards the inner mitochondrial membrane.

-

Ubiquinone Reduction: Finally, the electrons reach the ubiquinone (Q) binding site located within the hydrophobic SDHC/SDHD interface.[1] Here, a molecule of ubiquinone is reduced to ubiquinol (QH2), which then diffuses within the membrane to transfer the electrons to Complex III of the ETC.[6][7]

Unlike Complexes I, III, and IV, the catalytic cycle of SDH (Complex II) does not directly pump protons across the inner mitochondrial membrane.[5]

III. Regulation of SDH Activity

The activity of SDH is tightly controlled by multiple mechanisms to match cellular metabolic demands.

-

Substrate Availability: The rate of succinate oxidation is dependent on the concentration of its substrate, succinate, and its electron acceptor, ubiquinone.

-

Product Inhibition: The enzyme can be inhibited by high levels of its product, fumarate. More significantly, oxaloacetate, another TCA cycle intermediate, is a potent competitive inhibitor of SDH, binding to the succinate active site.[5][15] This allows the metabolic state of the mitochondria to directly modulate SDH activity.[5]

-

Post-Translational Modifications: SDH activity is regulated by reversible post-translational modifications.

-

Acetylation: The SDHA subunit can be acetylated on multiple lysine residues, which attenuates its catalytic activity. The mitochondrial deacetylase SIRT3 can remove these acetyl groups, thereby activating the enzyme.[5][16][17]

-

Phosphorylation: Phosphorylation of the SDHA subunit has also been shown to decrease enzyme activity.[5][16]

-

-

Activators and Inhibitors: Various small molecules can modulate SDH function. ATP binding is known to upregulate SDH activity.[15] Conversely, a range of synthetic and natural compounds can inhibit the enzyme.

Data Presentation: Kinetic Parameters and Inhibitors

Table 2: Kinetic Parameters of Succinate Dehydrogenase

| Parameter | Value | Organism/Tissue | Conditions |

|---|---|---|---|

| Apparent Km (Succinate) | 1.2 - 1.4 mM | Mouse Liver Hepatocytes | In situ analysis |

| Apparent Km (Succinate) | 410 ± 55 µM | Bovine Heart Mitochondria | Coupled spectrophotometric assay |

| Vmax | 21 - 29 µmol H2 equiv./cm³/min | Mouse Liver Hepatocytes | In situ analysis |

Note: Km and Vmax values can vary significantly based on the source of the enzyme, its purification state, and the assay conditions used.[18][19]

Table 3: Selected Inhibitors of Succinate Dehydrogenase

| Inhibitor | Type of Inhibition | Target Site | Notes |

|---|---|---|---|

| Malonate | Competitive | Succinate binding site (SDHA) | A classic competitive inhibitor, structurally similar to succinate.[20][21] |

| Oxaloacetate | Competitive | Succinate binding site (SDHA) | A key physiological regulator and potent inhibitor.[5][15] |

| 3-Nitropropionic acid (3-NPA) | Irreversible (Suicide) | Succinate binding site (SDHA) | A toxin that covalently modifies the enzyme.[21][22] |

| Atpenin A5 | Non-competitive | Ubiquinone binding site (SDHC/D) | A potent inhibitor targeting the Q-site. |

| Carboxin | Non-competitive | Ubiquinone binding site (SDHC/D) | A systemic fungicide that inhibits the Q-site. |

| Dimethyl malonate | Competitive | Succinate binding site (SDHA) | A cell-permeable precursor to the inhibitor malonate.[23] |

IV. Role in Disease: SDH as a Tumor Suppressor

Germline loss-of-function mutations in the genes encoding any of the four SDH subunits or their assembly factors are linked to hereditary cancer syndromes, most notably paraganglioma (PGL) and pheochromocytoma (PCC).[8][10][24] Mutations are also found in gastrointestinal stromal tumors (GISTs), renal cell carcinoma (RCC), and pituitary adenomas.[3][6][25] This has led to the classification of SDH genes as tumor suppressors.[9][10]

The primary pathogenic mechanism involves the enzymatic inactivation of SDH, which blocks the conversion of succinate to fumarate.[6] The resulting massive accumulation of succinate is the key oncogenic trigger. Succinate is now considered an "oncometabolite".[9][26]

Excess succinate leaks from the mitochondria into the cytoplasm, where it competitively inhibits a class of enzymes known as α-ketoglutarate (α-KG)-dependent dioxygenases.[26] This family includes:

-

Prolyl Hydroxylases (PHDs): Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[26] Stabilized HIF-1α translocates to the nucleus and activates a broad transcriptional program that promotes cell proliferation, angiogenesis, and metabolic reprogramming to glycolysis (the Warburg effect), creating a "pseudohypoxic" state even under normoxic conditions.[26]

-

Histone and DNA Demethylases: Succinate inhibits TET hydroxylases (involved in DNA demethylation) and Jumonji C (JmjC) domain-containing histone demethylases.[26] This leads to widespread hypermethylation of DNA and histones, causing global epigenetic reprogramming and altered gene expression that can drive tumorigenesis.[26]

Data Presentation: Clinical Phenotypes

Table 4: Clinical Phenotypes Associated with Germline SDH Gene Mutations

| Gene | Associated Cancers/Syndromes | Key Characteristics |

|---|---|---|

| SDHA | Paraganglioma (PGL), GIST, Leigh syndrome (rarely tumor-related).[5][24] | Mutations are less commonly associated with hereditary cancer compared to other subunits.[10] |

| SDHB | PGL, Pheochromocytoma (PCC), Renal Cell Carcinoma (RCC), GIST.[8][25] | High risk of metastatic disease and poorer prognosis.[24][26] |

| SDHC | PGL, GIST, RCC.[6][14] | Tumors are often head and neck paragangliomas. |

| SDHD | PGL, PCC.[24][27] | Subject to paternal imprinting; disease develops primarily when the mutation is inherited from the father.[27] High incidence of multiple tumors.[27] |

V. Experimental Protocols

A. Protocol: Colorimetric Assay for SDH Activity

This protocol provides a method for measuring SDH activity in isolated mitochondria or tissue homogenates by monitoring the reduction of an artificial electron acceptor.

Principle: SDH oxidizes succinate to fumarate, transferring electrons to the probe 2,6-dichlorophenolindophenol (DCPIP), which acts as an artificial electron acceptor. The reduction of the blue-colored DCPIP to its colorless form is monitored spectrophotometrically at 600 nm.[28][29] The rate of decrease in absorbance is proportional to the SDH activity.

Materials:

-

SDH Assay Buffer

-

SDH Substrate (Succinate)

-

SDH Probe (DCPIP)

-

Sample (isolated mitochondria, cell or tissue lysate)

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurements at 600 nm

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove insoluble material. Determine protein concentration of the supernatant.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing Assay Buffer and SDH Substrate.

-

Standard Curve: Prepare a DCIP standard curve to correlate the change in absorbance to the amount of reduced probe.

-

Sample Measurement:

-

Add samples (e.g., 20-70 µg protein) to wells of the 96-well plate.

-

For a background control, add a sample to a separate well without the succinate substrate.

-

Bring the volume of all wells to 50 µL with Assay Buffer.

-

Add 100 µL of the Reaction Mix to each well.

-

Finally, add 50 µL of the DCIP probe to each well to start the reaction.

-

-

Data Acquisition: Immediately measure the absorbance at 600 nm (A600) in kinetic mode at 25°C or 37°C for 10-30 minutes.

-

Calculation: Choose two time points (T1 and T2) in the linear range of the reaction progress curve. Calculate the change in absorbance (ΔA600 = AT1 - AT2). Determine the amount of reduced DCIP from the standard curve and calculate the SDH activity, typically expressed in mU/mg of protein.

B. Protocol: Measurement of Mitochondrial Respiration

This protocol outlines a general method for assessing mitochondrial function, including SDH-linked respiration, using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Seahorse XF Analyzer).

Principle: The rate of oxygen consumption (OCR) is measured in isolated mitochondria or permeabilized cells. By sequentially adding specific substrates and inhibitors, the activity of different parts of the electron transport chain can be dissected. Succinate is added to specifically measure Complex II-driven respiration.

Materials:

-

Isolated mitochondria or permeabilized cells

-

Respiration medium (e.g., MiR05 or MAS)

-

Substrates: Pyruvate, Malate, Glutamate, Succinate, ADP

-

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor)

-

High-resolution respirometer or extracellular flux analyzer

Procedure (Substrate-Uncoupler-Inhibitor Titration Protocol):

-

Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add respiration medium to the chamber.

-

Sample Addition: Add a known amount of isolated mitochondria or permeabilized cells (e.g., 1x106 cells/mL) to the chamber and allow the signal to stabilize.[30]

-

Complex I Respiration: Add substrates for Complex I (e.g., pyruvate, malate, or glutamate) to measure leak respiration. Then, add ADP to stimulate phosphorylating respiration (State 3) through Complex I.

-

Isolating Complex II Respiration:

-

Inject Rotenone to inhibit Complex I. This will cause the OCR to drop.

-

Inject Succinate . The subsequent increase in OCR is now driven exclusively by SDH (Complex II).[30] This measures State 3 respiration through Complex II.

-

-

Inhibition of Respiration:

-

Inject Oligomycin to inhibit ATP synthase, measuring leak respiration (State 4o).

-

Inject Antimycin A to inhibit Complex III, shutting down the electron transport chain. The remaining OCR is considered non-mitochondrial oxygen consumption.

-

-

Data Analysis: The software associated with the instrument calculates the oxygen consumption rates at each step. By subtracting rates after inhibitor additions, the specific contribution of each complex can be determined.

References

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SDH mutations in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of succinate dehydrogenase and role of succinate in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Structural Basis for Malfunction in Complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Regulation of succinate dehydrogenase activity by SIRT3 in mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Initial reaction kinetics of succinate dehydrogenase in mouse liver studied with a real-time image analyser system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Kinetic behaviour of succinate dehydrogenase of three fibre types in skeletal muscle. I. Effects of temperature and a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola | PLOS One [journals.plos.org]

- 22. [PDF] Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | Semantic Scholar [semanticscholar.org]

- 23. medchemexpress.com [medchemexpress.com]

- 24. The Emerging Role of Succinate Dehyrogenase Genes (SDHx) in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SDHB gene: MedlinePlus Genetics [medlineplus.gov]

- 26. researchgate.net [researchgate.net]

- 27. hci-portal.hci.utah.edu [hci-portal.hci.utah.edu]

- 28. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]

- 29. assaygenie.com [assaygenie.com]

- 30. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

Sdh-IN-2: A Potent Tool for the Investigation of Mitochondrial Respiration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial respiration, a fundamental cellular process responsible for the majority of ATP production, is orchestrated by the electron transport chain (ETC). Succinate dehydrogenase (SDH), also known as Complex II of the ETC, plays a pivotal dual role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Given its critical function, the targeted inhibition of SDH provides a powerful approach to dissecting the intricacies of mitochondrial function and dysfunction. Sdh-IN-2 has emerged as a potent and selective inhibitor of SDH, offering a valuable chemical tool for researchers in cellular metabolism, disease modeling, and drug discovery. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in studying mitochondrial respiration.

This compound: Mechanism of Action and Biochemical Properties

This compound, also referred to as Compound 13 in foundational literature, is a novel N-phenylpropiolamide derivative identified as a potent succinate dehydrogenase inhibitor.[1] Its inhibitory action is targeted at the ubiquinone-binding (Qp) site of the SDH complex, thereby blocking the transfer of electrons from succinate to coenzyme Q. This disruption of the electron flow through Complex II effectively curtails mitochondrial respiration and ATP synthesis linked to succinate oxidation.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 1823354-06-8 |

| Molecular Formula | C₁₀H₆F₃NO |

| Molecular Weight | 213.16 g/mol |

Quantitative Data

The inhibitory potency of this compound against succinate dehydrogenase has been quantified, along with its efficacy against a range of phytopathogenic fungi, highlighting its primary initial application.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| Succinate Dehydrogenase (SDH) | IC₅₀ | 0.55 µg/mL | [1] |

Table 2: Antifungal Activity of this compound (EC₅₀ values)

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Physalospora piricola | 4.33 | [1] |

| Fusarium oxysporum f. sp. niveum | 3.56 | [1] |

| Average (across 9 species) | 3.82 - 9.81 | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to investigate mitochondrial respiration. These protocols are adapted from established methods for assessing mitochondrial function and can be tailored to specific cell types and experimental questions.

SDH Enzyme Activity Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of succinate dehydrogenase.

Materials:

-

Isolated mitochondria or cell lysates

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate (substrate)

-

DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)

-

Phenazine methosulfate (PMS) (electron carrier)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DCPIP, and PMS.

-

Add the mitochondrial preparation or cell lysate to the reaction mixture.

-

Add varying concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding succinate.

-

Immediately measure the reduction of DCPIP by monitoring the decrease in absorbance at 600 nm over time.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Mitochondrial Respiration in Intact Cells using Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

This protocol allows for the real-time measurement of oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells.

Materials:

-

Cultured cells of interest

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare stock solutions of this compound and mitochondrial stress test compounds. Dilute them to the desired working concentrations in the assay medium.

-

Assay Setup:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

On the day of the assay, replace the culture medium with the pre-warmed assay medium.

-

Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

-

-

Seahorse XF Assay:

-

Load the prepared this compound and mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

-

A typical injection strategy would be:

-

Injection A: this compound (or vehicle control) to measure its immediate effect on basal respiration.

-

Injection B: Oligomycin (inhibits ATP synthase) to measure ATP-linked respiration.

-

Injection C: FCCP (an uncoupler) to measure maximal respiration.

-

Injection D: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity, and how they are affected by this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action on the electron transport chain.

Caption: Experimental workflow for assessing mitochondrial respiration.

Conclusion

This compound is a valuable research tool for the targeted inhibition of succinate dehydrogenase. Its potency and selectivity make it well-suited for a range of applications aimed at understanding the role of Complex II in mitochondrial respiration and cellular bioenergetics. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of mitochondrial function in both health and disease. As with any potent inhibitor, careful dose-response studies are recommended to determine the optimal concentration for specific cell types and experimental conditions.

References

The Core of Cellular Respiration: A Technical Guide to Succinate Dehydrogenase Structure, Function, and Pathophysiological Significance

Abstract: Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, represents a critical nexus in cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). This enzyme complex is a key player in aerobic energy production, catalyzing the oxidation of succinate to fumarate and channeling the resulting electrons into the oxidative phosphorylation pathway. Its intricate structure, comprising four distinct subunits and multiple redox cofactors, is essential for this dual functionality. Genetic mutations in the genes encoding these subunits disrupt its function, leading to the accumulation of the oncometabolite succinate. This accumulation has profound downstream effects, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which promotes a pseudo-hypoxic state that drives tumorigenesis. This guide provides an in-depth examination of the structure and function of SDH, summarizes key quantitative data, details relevant experimental protocols, and explores its role in disease, offering a comprehensive resource for researchers and drug development professionals.

I. Molecular Structure of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. Its four subunits, SDHA, SDHB, SDHC, and SDHD, are all encoded by nuclear DNA. The complex is functionally and structurally divided into two main domains: a hydrophilic catalytic domain that extends into the mitochondrial matrix and a hydrophobic membrane-anchoring domain.

-

SDHA (Flavoprotein Subunit): This is the largest subunit and forms the catalytic core. It contains a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor and the binding site for the substrate, succinate. During catalysis, SDHA is responsible for oxidizing succinate to fumarate, transferring two electrons to the FAD cofactor, reducing it to FADH2.

-

SDHB (Iron-Sulfur Subunit): An iron-sulfur protein, SDHB is crucial for electron transport. It contains three distinct iron-sulfur clusters: a [2Fe-2S] cluster, a [4Fe-4S] cluster, and a [3Fe-4S] cluster. These clusters form a chain that shuttles electrons one at a time from the FADH2 on SDHA to the ubiquinone binding site.

-

SDHC and SDHD (Membrane Anchor Subunits): These two hydrophobic, transmembrane subunits anchor the complex to the inner mitochondrial membrane. Together, they form the binding pocket for ubiquinone (Coenzyme Q) and contain a single heme b group. The ubiquinone binding site is where electrons are ultimately transferred to reduce ubiquinone to ubiquinol, which then diffuses within the membrane to Complex III.

The assembly of this complex is a regulated process involving several assembly factors, such as SDHAF2, which is required for the flavination of the SDHA subunit.

II. The Dual Function of Succinate Dehydrogenase

SDH is the only enzyme that participates in both the TCA cycle and the electron transport chain, placing it at a critical metabolic intersection.

-

Role in the Tricarboxylic Acid (TCA) Cycle: Within the mitochondrial matrix, SDH catalyzes the sixth step of the TCA cycle: the oxidation of succinate to fumarate. This is a dehydrogenation reaction that removes two hydrogen atoms from succinate.

-

Role in the Electron Transport Chain (ETC): Unlike other dehydrogenases in the TCA cycle that reduce NAD+ to NADH, the electrons captured by SDH from succinate oxidation have a lower reduction potential and are transferred to FAD to form FADH2. From FADH2, the electrons are passed along the iron-sulfur clusters in SDHB to the ubiquinone pool in the inner mitochondrial membrane, reducing it to ubiquinol (QH2). This ubiquinol then serves as the substrate for Complex III, thus feeding electrons directly into the ETC. Because this process bypasses Complex I, the oxidation of succinate results in the translocation of fewer protons across the membrane compared to the oxidation of NADH, yielding less ATP.

Figure 1: The dual role of Succinate Dehydrogenase (SDH) in the TCA Cycle and Electron Transport Chain.

III. SDH in Pathophysiology: The Oncometabolite Connection

Mutations in the SDHA, SDHB, SDHC, or SDHD genes are strongly associated with a variety of cancers, most notably hereditary paraganglioma and pheochromocytoma syndromes. Mutations in SDHB are often linked to a higher risk of malignancy and metastatic disease.

The primary pathogenic mechanism stems from the loss of SDH enzymatic function. This functional inactivation leads to a blockage in the TCA cycle, causing a massive accumulation of the enzyme's substrate, succinate, within the mitochondrial matrix. This excess succinate is then transported into the cytoplasm, where it acts as an "oncometabolite."

In the cytoplasm, high levels of succinate competitively inhibit a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which includes prolyl hydroxylase domain (PHD) enzymes. The primary function of PHD enzymes is to hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normal oxygen conditions (normoxia). This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent proteasomal degradation.

By inhibiting PHD, accumulated succinate prevents HIF-1α hydroxylation and degradation. This leads to the stabilization and activation of HIF-1α even in the presence of oxygen, a state referred to as "pseudo-hypoxia." Activated HIF-1α translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, cell proliferation, and glycolysis, processes that are hallmarks of cancer.

Figure 2: Signaling pathway of SDH mutation leading to HIF-1α stabilization and tumorigenesis.

IV. Quantitative Data and Kinetics

The enzymatic activity and inhibition of SDH have been quantitatively characterized. The Michaelis constant (Km) for succinate typically falls in the low millimolar range, though values can vary depending on the tissue source and assay conditions.

Table 1: Properties of Human Succinate Dehydrogenase Subunits

| Subunit | Gene Name | Function | Prosthetic Group(s) / Cofactor(s) |

|---|---|---|---|

| SDHA | SDHA | Catalytic core, succinate oxidation | Covalently bound FAD |

| SDHB | SDHB | Electron transfer | [2Fe-2S], [4Fe-4S], [3Fe-4S] clusters |

| SDHC | SDHC | Membrane anchor, ubiquinone binding | Heme b |

| SDHD | SDHD | Membrane anchor, ubiquinone binding | Heme b |

Table 2: Selected Kinetic Parameters for SDH

| Parameter | Value | Organism/Tissue | Conditions/Notes | Reference |

|---|---|---|---|---|

| Apparent Km (Succinate) | ~1.2 - 1.4 mM | Mouse Liver | In situ analysis | |

| Km (Succinate) | 410 ± 55 µM | Bovine Heart (SMPs) | Coupled assay system | |

| Km (Succinate) | 0.5 - 3 mM | Various | General range |

| Vmax | ~100 nmol/min/mg protein | Not Specified | General approximation | |

Table 3: Inhibitor Constants (IC50) for Common SDH Inhibitors

| Inhibitor | IC50 Value | Target Organism/Tissue | Notes | Reference |

|---|---|---|---|---|

| Atpenin A5 | 3.6 - 10 nM | Bovine Heart | Potent and specific inhibitor | |

| Atpenin A5 | 5.5 nM | Bovine Heart | For SDH activity | |

| Malonate | 40 µM | Not Specified | Competitive inhibitor | |

| α-Tocopheryl succinate | 42 µM | Not Specified | Vitamin E analogue | |

| Thenoyltrifluoroacetone (TTFA) | 30 µM | Not Specified | Control compound in assays | |

| Carboxin | 1.1 µM | Bovine Heart |

| Boscalid | 4.8 µM | Homo sapiens | SDHI fungicide | |

V. Key Experimental Protocols

Protocol: Isolation of Mitochondria from Mammalian Tissue

This protocol describes a standard method for isolating mitochondria using differential centrifugation.

Materials:

-

Fresh mammalian tissue (e.g., liver, kidney)

-

Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold

-

1x Phosphate Buffered Saline (PBS), ice-cold

-

Dounce homogenizer, ice-cold

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Excise tissue and immediately place it in ice-cold PBS to wash away excess blood.

-

Transfer the tissue to a petri dish on ice containing a small volume of Mitochondrial Isolation Buffer. Mince the tissue into small pieces (~1 mm³) using a sterile razor blade.

-

Transfer the minced tissue and buffer to a pre-chilled Dounce homogenizer.

-

Homogenize the tissue with 10-15 slow, deliberate strokes of the pestle. Avoid generating foam.

-

Transfer the homogenate to a centrifuge tube. Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new, clean tube.

-

Centrifuge the supernatant at a higher speed (e.g., 12,000 - 15,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant, which contains the cytosolic fraction.

-

Gently resuspend the mitochondrial pellet in a fresh aliquot of ice-cold Isolation Buffer.

-

Repeat the high-speed centrifugation step (Step 7) to wash the mitochondrial pellet.

-

After discarding the final supernatant, the resulting brownish pellet contains the purified mitochondria. Resuspend in a minimal volume of appropriate buffer for storage at -80°C or immediate use.

Protocol: Measurement of SDH Activity (Colorimetric Assay)

This protocol is a generalized method based on the reduction of an artificial electron acceptor, which results in a measurable color change. Reagents like DCPIP, MTT, or INT are commonly used.

Materials:

-

Isolated mitochondria or tissue/cell homogenate

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Substrate: Sodium Succinate solution (e.g., 15 mM)

-

Electron Acceptor: e.g., 2,6-dichlorophenolindophenol (DCPIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT)

-

Reaction stopping solution (e.g., Glacial Acetic Acid)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare the biological sample (e.g., isolated mitochondria, tissue homogenate) in ice-cold Assay Buffer. Determine the total protein concentration of the sample for normalization.

-

Reaction Setup: In a microplate well or cuvette, prepare the reaction mixture.

-

Test Sample: Add Assay Buffer, Sodium Succinate solution, and the electron acceptor solution.

-

Blank: Prepare a parallel reaction without the succinate substrate or with an inactivated (e.g., boiled) enzyme sample to measure background absorbance changes.

-

-

Initiate Reaction: Add the enzyme sample to the Test and Blank wells to start the reaction. Mix gently.

-

Incubation: Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Kinetic Measurement: Measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 495 nm for INT-formazan) over time in kinetic mode. The rate of color change is proportional to SDH activity.

-

Endpoint Measurement (Alternative): After incubation, stop the reaction by adding a stopping solution. Measure the final absorbance.

-

Calculation: Calculate the rate of reaction from the linear portion of the kinetic curve (ΔAbsorbance/min). Normalize the activity to the amount of protein in the sample (e.g., U/mg protein).

Figure 3: General experimental workflow for a colorimetric SDH activity assay.

Protocol: Immunodetection of SDH Subunits (Western Blot)

This protocol outlines the detection of specific SDH subunits (e.g., SDHA, SDHB) to assess protein expression levels.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for SDHA or SDHB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting the desired SDH subunit (e.g., anti-SDHA or anti-SDHB) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step (Step 7).

-

Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system. The resulting bands indicate the presence and relative abundance of the target SDH subunit.

VI. Conclusion and Future Directions

Succinate dehydrogenase stands as a cornerstone of cellular energy metabolism. Its elegant structure is perfectly tailored for its dual roles in the TCA cycle and electron transport chain. The discovery that genetic defects in this enzyme lead to succinate accumulation and the stabilization of HIF-1α has provided a direct mechanistic link between mitochondrial function and oncogenesis. This has opened new a

The Impact of Sdh-IN-2 on Mitochondrial Electron Transport Chain Complex II: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial Complex II, or Succinate Dehydrogenase (SDH), is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2][3][4] It catalyzes the oxidation of succinate to fumarate, concurrently reducing ubiquinone to ubiquinol.[1][5][6] This dual role makes it a vital component for cellular energy production and metabolism.[5][7] Inhibitors of Complex II, such as the hypothetical molecule Sdh-IN-2, are valuable tools for studying mitochondrial function and hold potential as therapeutic agents. This technical guide provides an in-depth analysis of the effects of this compound on Complex II, detailing its mechanism of action, experimental protocols for its characterization, and the resulting impact on cellular bioenergetics.

Introduction to Succinate Dehydrogenase (Complex II)

Complex II is a heterotetrameric protein complex embedded in the inner mitochondrial membrane, composed of four nuclear-encoded subunits: SDHA, SDHB, SDHC, and SDHD.[3][6][8][9]

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.[1][2][7] It is responsible for the catalytic oxidation of succinate.[2][6][7]

-

SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FADH2 to the ubiquinone binding site.[1][2][9]

-

SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone binding site.[1][5]

The overall reaction catalyzed by Complex II is the transfer of electrons from succinate to ubiquinone (Coenzyme Q), which then shuttles the electrons to Complex III of the ETC.[1][10]

This compound: A Hypothetical Inhibitor of Complex II

For the purposes of this guide, this compound is presented as a potent and specific inhibitor of Complex II. Its mechanism of action is presumed to involve binding to a critical site within the complex, thereby disrupting electron flow. The specific binding site of an inhibitor determines its precise effect on the enzyme's function. For instance, some inhibitors, like malonate, are competitive and bind to the succinate-binding site on SDHA.[11] Others, such as atpenins and thenoyltrifluoroacetone (TTFA), target the ubiquinone-binding site.[11][12] The characterization of this compound would involve determining its binding site and mode of inhibition.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound on Complex II can be quantified using various biochemical assays. The following table summarizes key parameters that would be determined experimentally.

| Parameter | Description | Typical Assay Method | Hypothetical Value for this compound |

| IC50 | The concentration of this compound required to inhibit 50% of Complex II activity. | Spectrophotometric activity assay measuring the reduction of an artificial electron acceptor (e.g., DCPIP or MTT). | 15 nM |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is a measure of the inhibitor's binding affinity. | Determined from kinetic studies by varying both substrate and inhibitor concentrations (e.g., Lineweaver-Burk plots). | 5 nM |

| Mode of Inhibition | Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive). | Enzyme kinetics analysis in the presence of varying concentrations of succinate and this compound. | Non-competitive with respect to succinate |

Experimental Protocols

Isolation of Mitochondria

Objective: To obtain a mitochondrial fraction from tissue or cultured cells for subsequent Complex II activity assays.

Protocol:

-

Homogenize fresh tissue (e.g., rat liver or heart) or cultured cells in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Complex II (Succinate-Ubiquinone Oxidoreductase) Activity Assay

Objective: To measure the rate of succinate oxidation by Complex II and assess the inhibitory effect of this compound. A common method involves monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[13]

Protocol:

-

Prepare an assay buffer containing phosphate buffer, EDTA, and rotenone (to inhibit Complex I).

-

In a 96-well plate or cuvette, add the assay buffer, isolated mitochondria, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate for a defined period to allow for inhibitor binding.

-

Add the artificial electron acceptor DCPIP and the substrate, succinate, to initiate the reaction.

-

Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of decrease is proportional to Complex II activity.[12][14]

-

To ensure specificity, the assay should be run in the presence of known Complex II inhibitors like malonate or TTFA as positive controls.

Coupled Enzyme Assay for Fumarate Detection

Objective: To provide a more specific and stoichiometric measurement of Complex II activity by detecting the production of fumarate.[13]

Protocol:

-

This assay couples the production of fumarate by Complex II to the activity of two other enzymes: fumarate hydratase (fumarase) and oxaloacetate decarboxylating malic dehydrogenase.[13]

-

Fumarase converts the fumarate produced by Complex II into malate.

-

Oxaloacetate decarboxylating malic dehydrogenase then converts malate to pyruvate, with the concomitant reduction of NADP+ to NADPH.[13]

-

The rate of NADPH formation is monitored spectrophotometrically at 340 nm.[13]

-

This method avoids the use of artificial electron acceptors and provides a direct measure of the physiological reaction.[13]

Signaling Pathways and Logical Relationships

The inhibition of Complex II by this compound has significant downstream consequences on cellular signaling and metabolism.

Caption: Mechanism of this compound inhibition on Complex II electron flow.

Inhibition of Complex II leads to the accumulation of its substrate, succinate. Elevated succinate levels can have profound effects on cellular signaling, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[15]

Caption: this compound induced HIF-1α stabilization via succinate accumulation.

Experimental Workflow for Characterizing this compound

A logical workflow is essential for the comprehensive characterization of a novel Complex II inhibitor.

Caption: Workflow for the characterization of this compound.

Conclusion

The study of specific inhibitors like the hypothetical this compound is crucial for elucidating the multifaceted roles of Complex II in both normal physiology and disease states. A thorough characterization, encompassing biochemical and cellular assays, provides a comprehensive understanding of the inhibitor's mechanism of action and its impact on cellular metabolism and signaling. The experimental protocols and workflows detailed in this guide offer a robust framework for the investigation of novel Complex II inhibitors, which may ultimately lead to the development of new therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytopathies involving mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Complex II subunit SDHD is critical for cell growth and metabolism, which can be partially restored with a synthetic ubiquinone analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meridian.allenpress.com [meridian.allenpress.com]

- 8. Loss of the SdhB, but Not the SdhA, Subunit of Complex II Triggers Reactive Oxygen Species-Dependent Hypoxia-Inducible Factor Activation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.as.uky.edu [web.as.uky.edu]

- 15. Loss of the SdhB, but Not the SdhA, subunit of complex II triggers reactive oxygen species-dependent hypoxia-inducible factor activation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Sdh-IN-2 as a Click Chemistry Reagent in Biological Studies: A Technical Guide